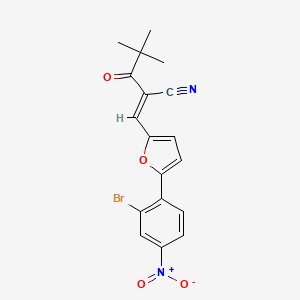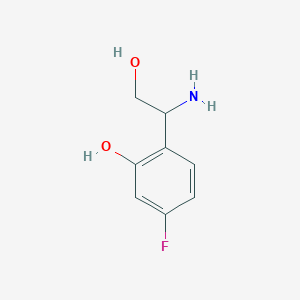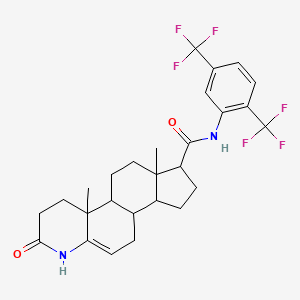
Delta-5(6)-Dutasteride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-5(6)-Dutasteride is a synthetic compound known for its role in inhibiting the enzyme 5-alpha-reductase. This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT), a hormone linked to conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). By inhibiting this enzyme, this compound helps reduce the levels of DHT in the body, thereby mitigating the symptoms associated with these conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Delta-5(6)-Dutasteride involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving continuous flow techniques and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions: Delta-5(6)-Dutasteride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Applications De Recherche Scientifique
Delta-5(6)-Dutasteride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on hormone regulation and cellular processes.
Medicine: Primarily used in the treatment of BPH and androgenetic alopecia. Research is ongoing to explore its potential in treating other conditions such as prostate cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
Delta-5(6)-Dutasteride exerts its effects by inhibiting the enzyme 5-alpha-reductase. This inhibition prevents the conversion of testosterone to dihydrotestosterone (DHT), thereby reducing the levels of DHT in the body. The reduction in DHT levels leads to a decrease in the size of the prostate gland and a reduction in hair loss. The molecular targets include the active sites of the 5-alpha-reductase enzyme, and the pathways involved are primarily related to androgen metabolism.
Comparaison Avec Des Composés Similaires
Finasteride: Another 5-alpha-reductase inhibitor, but with a different chemical structure and slightly different efficacy profile.
Epristeride: Similar in function but less commonly used.
Alfatradiol: Used topically for hair loss, with a different mechanism of action.
Uniqueness: Delta-5(6)-Dutasteride is unique in its ability to inhibit both type I and type II isoforms of the 5-alpha-reductase enzyme, making it more effective in reducing DHT levels compared to other inhibitors like Finasteride, which primarily inhibits type II.
Propriétés
Formule moléculaire |
C27H30F6N2O2 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36) |
Clé InChI |
BPXPCWANWHJPEV-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



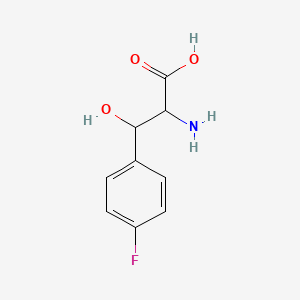
![[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)
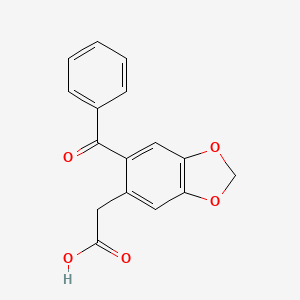
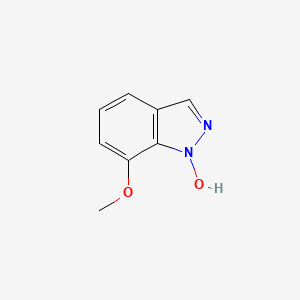
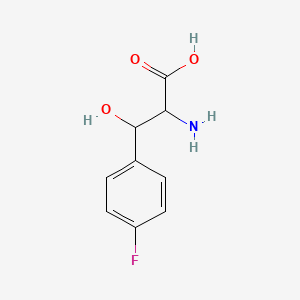
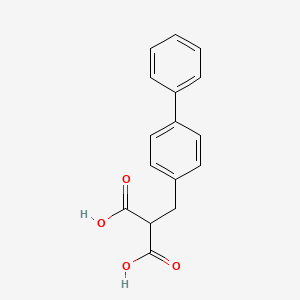
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)

![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
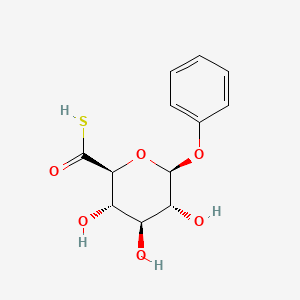
![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
